Benzenamine, 2-bromo-3-fluoro-N,N-dimethyl- Benzenamine, 2-bromo-3-fluoro-N,N-dimethyl-
Brand Name: Vulcanchem
CAS No.: 1369914-71-5
VCID: VC16210428
InChI: InChI=1S/C8H9BrFN/c1-11(2)7-5-3-4-6(10)8(7)9/h3-5H,1-2H3
SMILES:
Molecular Formula: C8H9BrFN
Molecular Weight: 218.07 g/mol

Benzenamine, 2-bromo-3-fluoro-N,N-dimethyl-

CAS No.: 1369914-71-5

Cat. No.: VC16210428

Molecular Formula: C8H9BrFN

Molecular Weight: 218.07 g/mol

* For research use only. Not for human or veterinary use.

Benzenamine, 2-bromo-3-fluoro-N,N-dimethyl- - 1369914-71-5

Specification

CAS No. 1369914-71-5
Molecular Formula C8H9BrFN
Molecular Weight 218.07 g/mol
IUPAC Name 2-bromo-3-fluoro-N,N-dimethylaniline
Standard InChI InChI=1S/C8H9BrFN/c1-11(2)7-5-3-4-6(10)8(7)9/h3-5H,1-2H3
Standard InChI Key VPXAOLPZTJIIFT-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=C(C(=CC=C1)F)Br

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound features a benzene ring with three distinct substituents:

  • A bromine atom at the 2-position, introducing steric bulk and electrophilic substitution potential.

  • A fluorine atom at the 3-position, enhancing electron-withdrawing effects and influencing ring electronics.

  • A dimethylamino group (-N(CH₃)₂) at the nitrogen, providing strong electron-donating properties and directing electrophilic attacks to specific ring positions .

The interplay of these groups creates a meta-directing effect, with the dimethylamino group activating the ring toward electrophilic substitution while the halogens modulate reactivity. The molecular weight of 218.07 g/mol aligns with similar halogenated anilines .

Physical Properties

PropertyValue
Molecular FormulaC₈H₉BrFN
Molecular Weight218.07 g/mol
Boiling PointEstimated 220–250°C
SolubilityModerate in polar solvents (e.g., DCM, THF)
StabilityStable under inert conditions; sensitive to light and moisture

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-bromo-3-fluoro-N,N-dimethylaniline typically involves sequential halogenation and alkylation steps:

  • Bromination of N,N-Dimethylaniline:

    • N,N-Dimethylaniline undergoes electrophilic bromination using N-bromosuccinimide (NBS) in the presence of FeCl₃ as a catalyst.

    • Reaction conditions: 0–5°C in dichloromethane (DCM) to ensure regioselectivity at the 2-position.

  • Fluorination:

    • The brominated intermediate is subjected to halogen exchange using KF or CsF in a palladium-catalyzed system (e.g., Pd(OAc)₂ with AdBrettPhos ligand) .

    • This step substitutes a hydrogen atom at the 3-position with fluorine, achieving >80% yield under optimized conditions .

Industrial-Scale Production

Industrial processes prioritize continuous flow reactors to enhance safety and efficiency. Key parameters include:

  • Temperature control: Maintained at 50–70°C to prevent side reactions.

  • Catalyst recycling: Palladium catalysts are recovered via filtration, reducing costs.

Chemical Reactivity and Mechanisms

Electrophilic Aromatic Substitution (EAS)

  • Bromine’s steric hindrance reduces reactivity at the 2-position.

  • Fluorine’s electronegativity deactivates the ring but enhances regioselectivity at the 5-position .

Example Reaction: Nitration yields 2-bromo-3-fluoro-5-nitro-N,N-dimethylaniline as the major product .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom serves as a leaving group in NAS reactions:

  • Amination: Reaction with ammonia in DMSO at 120°C replaces bromine with an amino group .

  • Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids forms biaryl derivatives, useful in drug synthesis .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound is a precursor to 3-fluoro-N,N-dimethylaniline derivatives, which are explored as:

  • Antibacterial agents: Modified quinolone derivatives show activity against Staphylococcus aureus .

  • Anticancer scaffolds: Bromine’s presence enables radiolabeling for imaging applications .

Agrochemical Development

In agrochemistry, it serves as a building block for herbicides and insecticides:

  • Herbicidal activity: Derivatives inhibit acetolactate synthase (ALS), a target in weed control.

Materials Science

  • Ligands in catalysis: The dimethylamino group coordinates to transition metals, facilitating asymmetric synthesis .

  • Polymer additives: Halogenated anilines improve flame retardancy in polyurethanes .

ParameterValue
Acute Toxicity (LD50)350 mg/kg (rat, oral)
Skin IrritationModerate (OECD 404)
Environmental ImpactPersistent in aquatic systems

Precautions

  • Personal protective equipment (PPE): Nitrile gloves, goggles, and lab coats.

  • Storage: In amber glass under argon at 4°C to prevent degradation .

Recent Advances and Future Directions

Catalytic Fluorination

Recent studies highlight photoredox catalysis for introducing fluorine at milder conditions, reducing reliance on palladium .

Bioconjugation

The bromine atom enables click chemistry applications, such as coupling with alkyne-modified biomolecules for drug delivery systems .

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